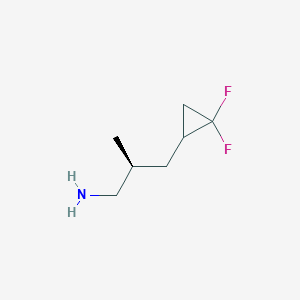
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a difluorocyclopropyl group attached to a methylpropan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine typically involves the introduction of the difluorocyclopropyl group onto a suitable precursor. One common method involves the use of difluorocarbene (:CF₂) generated in situ from reagents such as bromodifluoroacetate or chlorodifluoromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the difluorocyclopropyl ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the difluorocyclopropyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used as a probe to study the interactions of difluorocyclopropyl-containing compounds with biological macromolecules.
作用機序
The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .
類似化合物との比較
Similar Compounds
(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine: shares structural similarities with other difluorocyclopropyl-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(4-10)2-6-3-7(6,8)9/h5-6H,2-4,10H2,1H3/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTYDTYRKUAFEK-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC1(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(3-Methyltriazol-4-yl)-3H-benzimidazol-5-yl]methanol](/img/structure/B2839276.png)
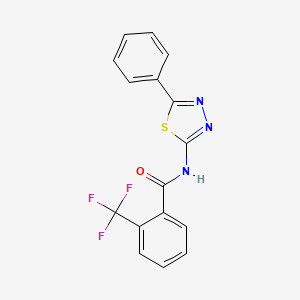
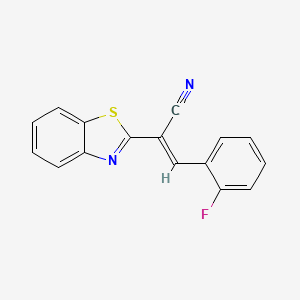
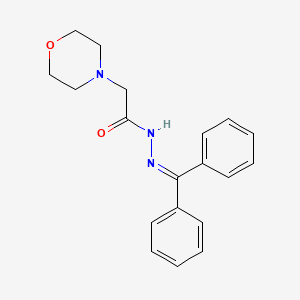
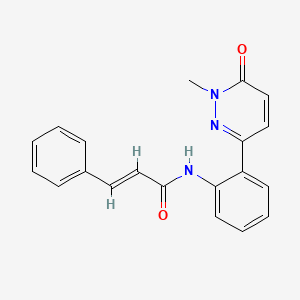
![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)
![4-(BENZENESULFONYL)-N-(4,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2839290.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B2839292.png)
![N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2839293.png)
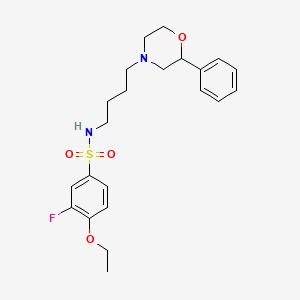
![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2839298.png)
![3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2839299.png)
